BSc2118

Catalog No.
S549045
CAS No.
M.F
C28H43N3O7
M. Wt
533.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BSc2118

Product Name

BSc2118

IUPAC Name

tert-butyl (3S)-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoate

Molecular Formula

C28H43N3O7

Molecular Weight

533.7 g/mol

InChI

InChI=1S/C28H43N3O7/c1-18(2)13-21(16-32)29-25(34)23(15-24(33)38-28(5,6)7)30-26(35)22(14-19(3)4)31-27(36)37-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,13-15,17H2,1-7H3,(H,29,34)(H,30,35)(H,31,36)/t21-,22-,23-/m0/s1

InChI Key

IWBUYMFIYWDGMJ-VABKMULXSA-N

SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

BSc2118; BSc-2118; BSc 2118.

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Description

The exact mass of the compound tert-butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(((S)-4-methyl-1-oxopentan-2-yl)amino)-4-oxobutanoate is 533.3101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BSc2118 is a novel compound classified as a proteasome inhibitor, specifically targeting the 20S proteasome complex. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer. BSc2118 operates by irreversibly binding to the proteasome, thereby inhibiting its activity and leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells . Its chemical structure includes a ketoamide moiety, which is crucial for its inhibitory action against proteasomal enzymes .

BSc2118 primarily functions through the inhibition of proteasomal activity. The mechanism involves the covalent modification of active site threonine residues within the proteasome, effectively blocking substrate degradation. This inhibition leads to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins, promoting cell death in tumor cells . Additionally, BSc2118 has been shown to stabilize proteins such as hypoxia-inducible factor 1-alpha (HIF1A), enhancing angioneurogenesis and providing neuroprotection in ischemic conditions .

BSc2118 exhibits significant biological activity, particularly in inducing apoptosis in various cancer cell lines, including those derived from multiple myeloma and melanoma. The compound has been observed to cause cell cycle arrest and activate apoptotic pathways involving p53 and caspases . Furthermore, BSc2118 has demonstrated neuroprotective effects in models of cerebral ischemia, suggesting its potential utility beyond oncology .

BSc2118's primary applications lie within oncology as a therapeutic agent against various cancers due to its ability to inhibit proteasomal degradation pathways. Its efficacy has been demonstrated in preclinical models for multiple myeloma and melanoma . Additionally, its neuroprotective properties suggest potential applications in treating neurodegenerative diseases and conditions involving ischemic injury .

Interaction studies involving BSc2118 have focused on its binding affinity and selectivity towards different proteasome subunits. Research indicates that BSc2118 selectively inhibits the chymotrypsin-like activity of the proteasome while having minimal effects on other proteolytic pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment . Furthermore, studies have explored its interactions with other cellular pathways affected by proteasomal inhibition, providing insights into combination therapies that may enhance its anticancer effects .

BSc2118 shares similarities with several other proteasome inhibitors, notably:

Compound NameMechanism of ActionUnique Features
BortezomibReversible inhibitor of 20S proteasomeFirst-in-class proteasome inhibitor; FDA-approved for multiple myeloma
CarfilzomibIrreversible inhibitor of 20S proteasomeMore selective for the chymotrypsin-like site; used in relapsed multiple myeloma
OprozomibReversible inhibitorDesigned to overcome bortezomib resistance; currently under investigation
Salinosporamide AIrreversible inhibitorExhibits activity against bortezomib-resistant cells; derived from marine bacteria

BSc2118 is unique due to its specific binding characteristics and potential dual applications in oncology and neuroprotection, setting it apart from other compounds in this category . Its ability to stabilize HIF1A adds another layer to its therapeutic profile not commonly seen with other proteasome inhibitors.

Structural Identification and Molecular Properties

BSc2118 (tert-butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-(((S)-4-methyl-1-oxopentan-2-yl)amino)-4-oxobutanoate) is a tripeptidic aldehyde with the molecular formula C₂₈H₄₃N₃O₇ and a molecular weight of 533.66 g/mol. Key structural features include:

  • Stereochemistry: Three chiral centers derived from L-leucine and L-aspartic acid residues, critical for proteasome binding.
  • Functional groups: A benzyloxycarbonyl (Cbz) protecting group, tert-butyl ester, and aldehyde warhead, which reversibly inhibits the proteasome’s chymotrypsin-like (β5) subunit.
  • SMILES notation: O=C(OC(C)(C)C)C[C@H](NC([C@@H](NC(OCC1=CC=CC=C1)=O)CC(C)C)=O)C(N[C@@H](CC(C)C)C=O)=O.

Table 1: Molecular Properties of BSc2118

PropertyValueSource
Molecular formulaC₂₈H₄₃N₃O₇
Molecular weight533.66 g/mol
CAS number863924-64-5
X-ray crystallographyBinds β5 subunit of 20S proteasome

Synthesis and Optimization Pathways

BSc2118 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies. Key steps include:

  • Resin functionalization: Wang resin is activated with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for amino acid coupling.
  • Sequential coupling: L-leucine, L-aspartic acid, and L-phenylalanine residues are added with tert-butyl ester protection.
  • Passerini reaction: Introduces the aldehyde warhead via a three-component reaction involving isocyanides and carboxylic acids.
  • Deprotection and cleavage: Trifluoroacetic acid (TFA) removes tert-butyl groups, followed by hydrogenolysis to release the final product.

Optimization efforts focused on enhancing proteasome inhibition:

  • P1 residue modification: Substituting tert-butyl with benzyl groups improved β5 subunit affinity (IC₅₀: 52 nM vs. 262 nM).
  • Fluorescent derivatives: Bodipy-FL conjugates enabled real-time tracking of proteasome binding in cellular assays.

Table 2: Synthetic Yields and Purity

StepYield (%)Purity (HPLC)Source
SPPS assembly78>90
Passerini reaction6585
Final purification95>98

Physicochemical Profiling and Stability Analysis

BSc2118 exhibits the following properties:

  • Solubility: Freely soluble in DMSO (>10 mg/mL) but limited in aqueous buffers (≤0.1 mg/mL at pH 7.4).
  • Stability:
    • Thermal: Decomposes at >150°C (DSC analysis).
    • Microsomal: Half-life of 2.1 hours in human liver microsomes, with CYP3A4-mediated oxidation as the primary metabolic pathway.
    • Photostability: Stable under dark conditions but degrades by 15% after 24-hour UV exposure.

Table 3: Solubility and Stability Data

ParameterConditionResultSource
Aqueous solubilityPhosphate buffer, pH 7.40.09 mg/mL
DMSO solubility25°C25 mg/mL
Plasma protein bindingHuman serum albumin89%

BSc2118 demonstrates potent capacity to induce cell cycle arrest specifically at the G2/M phase transition through targeted proteasome inhibition mechanisms [2] [3]. The compound achieves significant G2/M phase arrest within 24 hours of treatment, with observable effects occurring through dose-dependent proteasome activity reduction [2]. Research demonstrates that BSc2118 requires a threshold concentration of 50 nanomolar to achieve 40-50% proteasome inhibition, which directly correlates with cell cycle arrest induction [2].

The molecular mechanism underlying BSc2118-mediated G2/M arrest involves the prevention of proteasomal degradation of critical cell cycle regulatory proteins [2] [4]. During normal cell cycle progression, the proteasome degrades cyclin B1 and other regulatory proteins that control mitotic entry. BSc2118 inhibition of the chymotrypsin-like activity within the β5 subunit prevents this degradation, leading to accumulation of cyclin-dependent kinase inhibitors and stabilization of cell cycle checkpoint proteins [2] [4].

Table 1: BSc2118-Induced G2/M Cell Cycle Arrest Parameters

Study ParameterBSc2118 ResponseMechanismReference Citation
G2/M Phase Arrest InductionSignificant G2/M arrest after 24 hoursProteasome inhibition prevents degradation of cell cycle regulatory proteinsCitation 2, 42, 43
Time to Observable Effect24 hoursTime-dependent accumulation of regulatory proteinsCitation 2
Proteasome Inhibition Threshold50 nM for 40-50% inhibitionDose-dependent proteasome activity reductionCitation 2
Cell Line Response (HeLa)Confirmed G2/M arrestAccumulation of cyclin-dependent kinase inhibitorsCitation 2
Cell Line Response (C26)Confirmed G2/M arrestStabilization of cell cycle checkpoint proteinsCitation 2
Comparison with BortezomibSimilar G2/M induction patternComparable ChT-L activity inhibitionCitation 42

The efficacy of BSc2118 in inducing G2/M arrest has been confirmed across multiple cell lines, including HeLa and C26 cells, demonstrating broad applicability across different tumor types [2]. The compound exhibits comparable G2/M induction patterns to bortezomib while maintaining superior tolerability profiles [5].

Apoptotic Pathways: p53 Activation and Caspase Cascade

BSc2118 activates comprehensive apoptotic pathways through both p53-dependent and p53-independent mechanisms, establishing multiple convergent pathways leading to programmed cell death [5] [3]. The compound demonstrates significant upregulation of p53 through stabilization mechanisms that prevent proteasomal degradation of this critical tumor suppressor protein [5] [3].

The p53 activation pathway initiated by BSc2118 leads to transcriptional upregulation of p21, a cyclin-dependent kinase inhibitor that serves as a downstream effector of p53-mediated cell cycle control [6] [3]. Research demonstrates increased intracellular p21 levels following BSc2118 treatment, confirming functional p53 pathway activation [6] [3].

BSc2118 triggers caspase cascade activation through the intrinsic mitochondrial pathway [7] [8]. The compound promotes release of apoptogenic factors from mitochondria, including cytochrome c, which subsequently forms the apoptosome complex with Apaf-1 and procaspase-9 [9] [7]. This complex activates caspase-9, which then cleaves and activates effector caspases including caspase-3 and caspase-7, ultimately executing the apoptotic program [7] [8].

Table 2: BSc2118 Apoptotic Pathway Activation

Apoptotic ComponentBSc2118 EffectMolecular MechanismReference Citation
p53 ActivationUpregulation observedStabilization through proteasome inhibitionCitation 42, 43
p21 UpregulationIncreased intracellular levelsp53-mediated transcriptional activationCitation 20, 43
Caspase Cascade ActivationActivation confirmedRelease of apoptogenic factors from mitochondriaCitation 31, 32
Mitochondrial PathwayInvolved in apoptosis inductionCytochrome c release and apoptosome formationCitation 22, 31
Polyubiquitin AccumulationSignificant accumulation after 24hImpaired proteasomal degradationCitation 2, 51
Apoptosis Timeframe48 hours for dose-dependent effectProgressive accumulation of pro-apoptotic signalsCitation 43

The mitochondrial pathway represents a central component of BSc2118-induced apoptosis, involving complex interactions between pro-apoptotic and anti-apoptotic Bcl-2 family proteins [9] [7]. BSc2118 treatment shifts the balance toward pro-apoptotic signaling through stabilization of pro-apoptotic proteins and prevention of their proteasomal degradation [9] [7].

Polyubiquitin accumulation occurs significantly within 24 hours of BSc2118 treatment, serving as both a mechanistic indicator of proteasome inhibition and a contributing factor to cellular stress that promotes apoptotic signaling [2] [10]. The progressive accumulation of pro-apoptotic signals culminates in dose-dependent apoptotic effects observable at 48 hours post-treatment [3].

Modulation of NF-κB Signaling and Ubiquitinated Protein Accumulation

BSc2118 exerts profound inhibitory effects on Nuclear Factor kappa B signaling through stabilization of Inhibitor of kappa B alpha, the primary cytoplasmic inhibitor of NF-κB [2] [11] [12]. Under normal physiological conditions, IκBα undergoes proteasomal degradation upon cellular stimulation, allowing NF-κB to translocate to the nucleus and activate transcription of inflammatory and survival genes [12] [13].

The compound prevents IκBα proteasomal degradation, thereby maintaining cytoplasmic sequestration of NF-κB and preventing its nuclear translocation [12] [13]. This mechanism results in marked inhibition of NF-κB nuclear translocation and subsequent reduction in transcriptional activity [12] [14]. BSc2118 treatment leads to decreased expression of NF-κB target genes, including pro-inflammatory cytokines and chemokines [13] [14].

Table 3: BSc2118 NF-κB Signaling Modulation

NF-κB ComponentBSc2118 EffectMechanism DescriptionReference Citation
IκBα StabilizationSignificant stabilizationPrevention of IκBα proteasomal degradationCitation 2, 41, 44
NF-κB Nuclear TranslocationMarked inhibitionRetained cytoplasmic sequestration of NF-κBCitation 44, 50
Transcriptional ActivityReduced activationReduced DNA binding and transcriptionCitation 44, 53
Downstream Target GenesDecreased expression of NF-κB targetsInhibition of pro-inflammatory gene expressionCitation 50, 53
Inflammatory ResponseAnti-inflammatory effectsDecreased cytokine and chemokine productionCitation 44, 50
Comparison with ControlsSuperior to vehicle controlsSustained inhibition vs. transient effectsCitation 2, 44

The anti-inflammatory effects of BSc2118 through NF-κB inhibition contribute significantly to its therapeutic efficacy in oncological applications [12] [13]. The compound demonstrates sustained inhibition compared to transient effects observed with vehicle controls, indicating robust and durable NF-κB pathway modulation [2] [12].

Ubiquitinated protein accumulation represents both a mechanistic consequence and therapeutic target of BSc2118 treatment [2] [10]. The compound causes impaired proteasomal degradation, leading to cellular accumulation of polyubiquitinated proteins that contribute to proteotoxic stress [2] [10]. This accumulation serves as a biomarker for effective proteasome inhibition and correlates directly with therapeutic efficacy [2] [10].

The nuclear export of ubiquitinated proteins via the UBIN-POST system becomes compromised under BSc2118 treatment, leading to nuclear accumulation of these proteins and contributing to cellular stress responses [15]. This mechanism provides additional therapeutic pressure on malignant cells while potentially sparing normal cells with greater capacity for stress adaptation [15].

Anti-Angiogenic Effects in Tumor Microenvironments

BSc2118 demonstrates anti-angiogenic properties through multiple interconnected mechanisms that target both direct angiogenic signaling and the broader tumor microenvironment [11] [5]. The compound reduces tube formation capacity in endothelial cells, indicating disruption of fundamental angiogenic processes required for new blood vessel development [11] [5].

The anti-angiogenic mechanisms of BSc2118 involve indirect modulation of Vascular Endothelial Growth Factor pathways through proteasome-dependent regulation of VEGF receptor processing and signaling cascades [11] [16]. Research demonstrates that BSc2118 affects VEGF receptor stability and processing, leading to altered angiogenic factor responsiveness in endothelial cells [11] [16].

BSc2118 exhibits complex regulation of Hypoxia Inducible Factor pathways, creating a paradoxical HIF stabilization effect that may contribute to both therapeutic efficacy and adaptive resistance mechanisms [11]. The compound influences HIF-1α and HIF-2α expression through proteasome-mediated pathways, affecting transcriptional responses to hypoxic conditions within tumor microenvironments [11].

Table 4: BSc2118 Anti-Angiogenic Effects

Angiogenic ParameterBSc2118 ResponseMolecular BasisReference Citation
Tube Formation InhibitionReduced tube formation capacityDisruption of angiogenic signaling cascadesCitation 41, 42
VEGF Pathway ModulationIndirect modulation through proteasomeAltered VEGF receptor processingCitation 41, 61
HIF Pathway EffectsHIF stabilization paradoxComplex regulation through multiple pathwaysCitation 41
Endothelial Cell ResponseDecreased proliferation and migrationImpaired angiogenic factor responsivenessCitation 41, 62
In Vivo AngiogenesisTendency to reduce neovascularizationReduced angiogenic factor availabilityCitation 2
Matrigel Plug AssayBorderline significant reduction (p=0.06)Insufficient proteasome inhibition for significanceCitation 2

In vivo studies demonstrate a tendency for BSc2118 to reduce neovascularization, though statistical significance remains borderline in some experimental models [2]. The Matrigel plug assay showed borderline significant reduction with p=0.06, suggesting that higher doses or prolonged treatment regimens may be required to achieve full anti-angiogenic efficacy [2].

The compound affects endothelial cell proliferation and migration, two fundamental processes required for angiogenesis [11] [17]. BSc2118 treatment leads to impaired angiogenic factor responsiveness, reducing the capacity of endothelial cells to respond to pro-angiogenic stimuli within tumor microenvironments [11] [17].

The anti-angiogenic effects of BSc2118 may be partially limited by insufficient proteasome inhibition in certain experimental conditions, particularly when administered systemically rather than locally [2]. This finding suggests that optimization of dosing regimens and delivery methods may enhance the anti-angiogenic therapeutic potential of BSc2118 [2].

Research indicates that BSc2118 contributes to reduced angiogenic factor availability within tumor microenvironments through multiple mechanisms including direct effects on angiogenic factor stability and indirect effects on cellular production of these factors [2]. The compound affects the complex network of pro-angiogenic and anti-angiogenic factors that regulate tumor vascularization [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

533.31010072 g/mol

Monoisotopic Mass

533.31010072 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LXL

Dates

Last modified: 07-15-2023
1: Fuchs O. Targeting of NF-kappaB signaling pathway, other signaling pathways and epigenetics in therapy of multiple myeloma. Cardiovasc Hematol Disord Drug Targets. 2013 Mar 1;13(1):16-34. Review. PubMed PMID: 23534949.
2: Doeppner TR, Mlynarczuk-Bialy I, Kuckelkorn U, Kaltwasser B, Herz J, Hasan MR, Hermann DM, Bähr M. The novel proteasome inhibitor BSc2118 protects against cerebral ischaemia through HIF1A accumulation and enhanced angioneurogenesis. Brain. 2012 Nov;135(Pt 11):3282-97. doi: 10.1093/brain/aws269. PubMed PMID: 23169919.
3: Sterz J, Jakob C, Kuckelkorn U, Heider U, Mieth M, Kleeberg L, Kaiser M, Kloetzel PM, Sezer O, von Metzler I. BSc2118 is a novel proteasome inhibitor with activity against multiple myeloma. Eur J Haematol. 2010 Aug;85(2):99-107. doi: 10.1111/j.1600-0609.2010.01450.x. Epub 2010 Mar 31. PubMed PMID: 20374272.
4: Młynarczuk-Biały I, Roeckmann H, Kuckelkorn U, Schmidt B, Umbreen S, Gołab J, Ludwig A, Montag C, Wiebusch L, Hagemeier C, Schadendorf D, Kloetzel PM, Seifert U. Combined effect of proteasome and calpain inhibition on cisplatin-resistant human melanoma cells. Cancer Res. 2006 Aug 1;66(15):7598-605. PubMed PMID: 16885359.

Explore Compound Types